molecular formula C19H20N4O B7495757 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

Cat. No. B7495757
M. Wt: 320.4 g/mol
InChI Key: AZEQJEIRKIZCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that is commonly referred to as GSK-3 inhibitor. This compound has been widely studied in scientific research due to its potential applications in treating a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is through the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide are dependent on the specific disease being treated. In cancer, GSK-3 inhibitors can induce apoptosis and inhibit cell proliferation. In diabetes, GSK-3 inhibitors can improve insulin sensitivity and glucose uptake in cells. In neurodegenerative disorders, GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in lab experiments is its specificity for GSK-3. This allows for more targeted experiments and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of GSK-3 inhibitors can lead to liver toxicity and other adverse effects.

Future Directions

There are several future directions for research on 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide. One area of research is in the development of new cancer treatments. GSK-3 inhibitors have shown promise in inhibiting cancer cell growth, and further research is needed to develop more potent and selective inhibitors.
Another area of research is in the treatment of neurodegenerative disorders. GSK-3 inhibitors have shown promise in reducing the accumulation of beta-amyloid plaques in the brain, and further research is needed to develop new treatments for Alzheimer's disease and other neurodegenerative disorders.
Finally, there is potential for the development of new diabetes treatments using GSK-3 inhibitors. Further research is needed to understand the mechanisms by which GSK-3 inhibitors improve insulin sensitivity and glucose uptake in cells, and to develop new treatments based on this knowledge.
Conclusion:
In conclusion, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in treating various diseases. Its specificity for GSK-3 makes it a promising target for the development of new treatments for cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of GSK-3 inhibitors and to develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-ethylbenzoyl chloride and 2,6-dichloropyridine in the presence of a base such as potassium carbonate. This reaction produces 4-ethyl-2,6-bis(chloromethyl)benzoic acid, which is then reacted with pyrazole in the presence of a base and a catalyst such as palladium on charcoal. This reaction produces 4-ethyl-2,6-bis(pyrazol-1-ylmethyl)benzoic acid. Finally, this compound is reacted with 3-aminopropanenitrile in the presence of a base such as sodium hydride to produce 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide.

Scientific Research Applications

3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been extensively studied in scientific research due to its potential applications in treating various diseases. One of the major areas of research for this compound is in the treatment of cancer. Studies have shown that GSK-3 inhibitors can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, GSK-3 inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research for 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is in the treatment of diabetes. Studies have shown that GSK-3 inhibitors can improve insulin sensitivity and glucose uptake in cells. This makes GSK-3 inhibitors a potential target for the development of new diabetes treatments.
Finally, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has also been studied in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-15-4-6-16(7-5-15)8-11-19(24)22-17-9-10-18(20-14-17)23-13-3-12-21-23/h3-7,9-10,12-14H,2,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEQJEIRKIZCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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